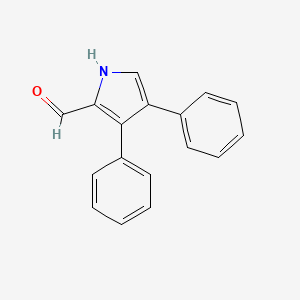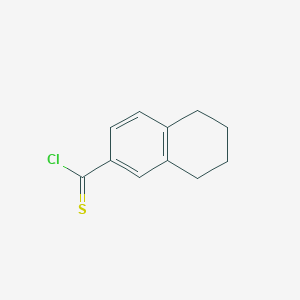![molecular formula C13H18N2O2S B14323484 2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine CAS No. 104543-10-4](/img/structure/B14323484.png)
2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine is an organic compound with the molecular formula C₁₃H₁₈N₂O₂S It is characterized by a pyridine ring substituted with a sulfanyl group, which is further attached to a cyclohexyl-nitroethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine typically involves the reaction of nitroethane with cyclohexylthiol in the presence of a base to form the intermediate 2-cyclohexyl-1-nitroethanethiol. This intermediate is then reacted with 2-chloropyridine under nucleophilic substitution conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro-pyridines, halogenated pyridines.
Scientific Research Applications
2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]benzene
- **2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]thiophene
Uniqueness
2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine is unique due to its combination of a pyridine ring with a cyclohexyl-nitroethyl-sulfanyl moiety. This structural feature imparts specific chemical and biological properties that are distinct from other similar compounds. For example, the presence of the pyridine ring can enhance its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
104543-10-4 |
|---|---|
Molecular Formula |
C13H18N2O2S |
Molecular Weight |
266.36 g/mol |
IUPAC Name |
2-(2-cyclohexyl-1-nitroethyl)sulfanylpyridine |
InChI |
InChI=1S/C13H18N2O2S/c16-15(17)13(10-11-6-2-1-3-7-11)18-12-8-4-5-9-14-12/h4-5,8-9,11,13H,1-3,6-7,10H2 |
InChI Key |
VOMNVPJVWMEHFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC([N+](=O)[O-])SC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one](/img/structure/B14323405.png)
![1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14323415.png)
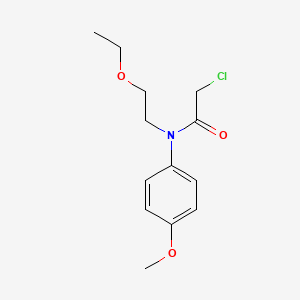
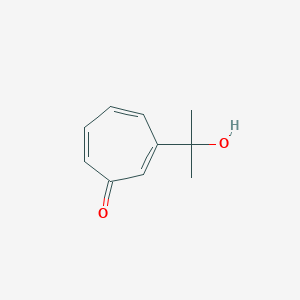
![4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14323440.png)
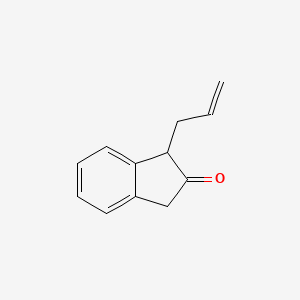
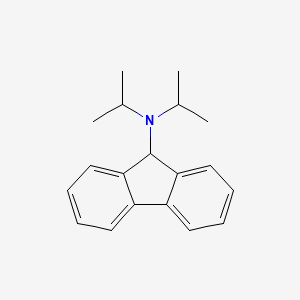
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)
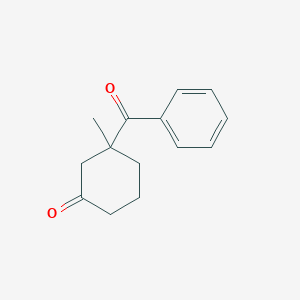
![3-[Dimethyl(phenyl)silyl]propanal](/img/structure/B14323464.png)
